5-Bromo-1-ethyl-2-iodo-1H-indole
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Overview
Description
5-Bromo-1-ethyl-2-iodo-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound features a bromine atom at the 5-position, an ethyl group at the 1-position, and an iodine atom at the 2-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-2-iodo-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 1-ethylindole to introduce the bromine atom at the 5-position. This is followed by iodination at the 2-position using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-2-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indoles, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
5-Bromo-1-ethyl-2-iodo-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-2-iodo-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-indole
- 5-Bromo-1-ethyl-1H-indole
- 5-Iodo-1-ethyl-1H-indole
Uniqueness
5-Bromo-1-ethyl-2-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation pattern is less common and provides distinct properties compared to other indole derivatives .
Properties
Molecular Formula |
C10H9BrIN |
---|---|
Molecular Weight |
349.99 g/mol |
IUPAC Name |
5-bromo-1-ethyl-2-iodoindole |
InChI |
InChI=1S/C10H9BrIN/c1-2-13-9-4-3-8(11)5-7(9)6-10(13)12/h3-6H,2H2,1H3 |
InChI Key |
ZZIDKRIWQXGRRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C=C1I |
Origin of Product |
United States |
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